molecular formula C5H5NO B093559 4-Hydroxypyridine CAS No. 108-96-3

4-Hydroxypyridine

Cat. No.: B093559
CAS No.: 108-96-3
M. Wt: 95.1 g/mol
InChI Key: GCNTZFIIOFTKIY-UHFFFAOYSA-N
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Description

4-Hydroxypyridine is a chemical compound with the molecular formula C5H5NO. It is a derivative of pyridine, where a hydroxyl group is attached to the fourth carbon atom of the pyridine ring. This compound appears as a beige to light brown crystalline powder and is known for its solubility in water, ethanol, and chloroform . It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.

Mechanism of Action

Target of Action

4-Hydroxypyridine, also known as 4-Pyridinol or 4-Pyridone, is a compound that has been studied for its potential applications in various biochemical processes It has been used in the synthesis of various compounds and as a model compound to study the natural photodegradation of representative aquatic environmental contaminants .

Mode of Action

This negative charge is well stabilized as it undergoes extensive resonance, which includes oxygen as well . This property contributes to its acidity and influences its interactions with other molecules.

Biochemical Pathways

In the biochemical degradation pathway of this compound, the initial hydroxylation of this compound is catalyzed by a flavin-dependent monooxygenase (KpiA). A product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC). The 3-(N-formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .

Pharmacokinetics

Its properties such as boiling point (230-235 °c/12 mmhg) and melting point (150-151 °c) have been reported .

Result of Action

The result of the action of this compound is largely dependent on the context in which it is used. For instance, in the context of its degradation pathway, the action of this compound leads to the formation of 3-formylpyruvate . In other contexts, such as in the synthesis of various compounds, the result of its action would be the formation of the desired end product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of its use as a model compound to study the natural photodegradation of representative aquatic environmental contaminants, factors such as light exposure and water conditions could potentially influence its action . .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pyridone.

    Reduction: It can be reduced to form 4-hydroxypiperidine.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: 4-Pyridone

    Reduction: 4-Hydroxypiperidine

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

4-Hydroxypyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Hydroxypyridine can be compared with other hydroxypyridine isomers:

The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of pharmaceutical intermediates and coordination compounds.

Properties

IUPAC Name

1H-pyridin-4-one
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InChI

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
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InChI Key

GCNTZFIIOFTKIY-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC=CC1=O
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Molecular Formula

C5H5NO
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Related CAS

3454-03-3 (nitrate), 626-64-2 (Parent)
Record name 4-Hydroxypyridine
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Record name 4-Hydroxypyridinium nitrate
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DSSTOX Substance ID

DTXSID2052310
Record name 4-Pyridinol
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Molecular Weight

95.10 g/mol
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Physical Description

Tan or brown powder; [Alfa Aesar MSDS]
Record name 4-Hydroxypyridine
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Vapor Pressure

0.39 [mmHg]
Record name 4-Hydroxypyridine
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CAS No.

626-64-2, 108-96-3, 3454-03-3
Record name 4-Hydroxypyridine
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Record name 4(1H)-Pyridinone
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxypyridine
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4-Hydroxypyridine
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Reactant of Route 6
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